5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
Description
5,6-Dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (CAS: 1240676-59-8) is a pyrimidinone derivative with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol . The compound features a pyrimidin-4(3H)-one core substituted with methyl groups at positions 5 and 6, and a 4-methylphenylamino group at position 2. It has been cataloged for research purposes, though commercial availability is currently discontinued . Pyrimidinone derivatives are of significant interest due to their bioactivity in antiviral, anticancer, and anti-inflammatory applications, making this compound a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
4,5-dimethyl-2-(4-methylanilino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-6-11(7-5-8)15-13-14-10(3)9(2)12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSOFLIDWQLZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Cyclization to Form Pyrimidinedione
- Cyanoacetate (methyl or ethyl)
- Urea
- Sodium metal (or sodium hydride)
- Solvent (e.g., absolute methanol or ethanol)
- Activation: Sodium metal is added to the solvent in a reaction vessel under inert atmosphere, ensuring complete dissolution.
- Addition of Cyanoacetate: Dropwise addition of methyl or ethyl cyanoacetate occurs at ambient temperature, maintaining controlled addition to prevent side reactions.
- Reaction with Urea: After initial refluxing (typically 3-4 hours at 65–80°C), urea is introduced, and the mixture is refluxed further to promote cyclization, forming the intermediate pyrimidinedione.
- Isolation: The mixture is cooled, filtered, and the solid is washed and dried to yield the pyrimidinedione intermediate.
Step 2: Methylation to Form Dimethoxy Derivative
- Pyrimidinedione from Step 1
- Methylating agent (dimethyl sulfate or dimethyl carbonate)
- Solid base (sodium hydroxide or potassium hydroxide)
- Phase transfer catalyst (e.g., tetrabutylammonium bromide)
- Solvent (e.g., toluene, DMF, or pyridine)
- The pyrimidinedione is dissolved with the base, catalyst, and methylating agent in the solvent.
- The mixture is heated at 60–80°C for approximately 8–10 hours under reflux.
- After completion, the reaction mixture is cooled, filtered, and the solvent is distilled off.
- The crude product is purified via recrystallization, yielding the target compound with high purity.
- The methylation step is efficient, with yields typically over 90%. The use of dimethyl carbonate offers a greener alternative to dimethyl sulfate, reducing toxicity and environmental hazards.
Innovative and Green Approaches
Recent advances focus on environmentally benign methods:
- Avoidance of phosphorus oxychloride: Traditional chlorination methods are replaced by cyclization of cyanoacetate derivatives, significantly reducing toxic waste.
- Use of milder methylation reagents: Dimethyl carbonate is preferred over dimethyl sulfate for safety and environmental reasons.
- Operational simplicity: The process involves fewer steps, less hazardous reagents, and standard laboratory conditions.
Data Table Summarizing Preparation Methods
Research Findings and Advantages
- High Yield and Purity: The described methods consistently produce high-purity compounds with yields exceeding 95% for the cyclization step and 90% for methylation.
- Environmental Benefits: The protocols eliminate the use of highly toxic reagents like phosphorus oxychloride and dimethyl sulfate, favoring greener alternatives.
- Operational Simplicity: The reactions are straightforward, requiring common laboratory equipment, reducing operational complexity and cost.
- Scalability: The methods are adaptable for industrial-scale synthesis due to their simplicity and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 244.29 g/mol. Its structure features a pyrimidine ring substituted with methyl and phenyl groups, which is crucial for its biological activity.
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cancer progression .
- Enzyme Inhibition :
- Antimicrobial Properties :
The biological activities associated with this compound stem from its interaction with multiple molecular targets:
- Kinase Inhibition : Studies have shown that certain pyrimidine derivatives can selectively inhibit protein kinases, which play critical roles in signal transduction pathways related to cell growth and survival . This inhibition can lead to apoptosis in cancer cells.
- Cell Cycle Regulation : The compound's ability to modulate the cell cycle has been investigated, indicating potential applications in therapies aimed at controlling cell proliferation .
Case Studies and Research Findings
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidinones are highly dependent on substituents at positions 2, 5, and 4. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Electronic Effects: The electron-withdrawing nitro group in DNTP enhances binding to HIV-1 reverse transcriptase (RT) but induces resistance mutations (e.g., C280A and T286A in RT) . In contrast, the electron-donating 4-methylphenylamino group in the target compound may alter binding affinity or metabolic stability.
- Heterocyclic vs. Aromatic Substituents: Thienopyrimidinone derivatives (e.g., DNTP, Compound 25) exhibit enhanced π-π stacking interactions with viral enzymes compared to pyrimidinones, improving antiviral potency .
Biological Activity
5,6-Dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (CAS Number: 1240676-59-8) is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a pyrimidine ring substituted with methyl and phenyl groups, suggests potential biological activities that have been explored in various research studies.
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- Structure : The compound features a pyrimidine ring with methyl and 4-methylphenyl substitutions, enhancing its lipophilicity and potential for biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methylphenylamine with a suitable pyrimidine precursor. A common method includes the reaction of 4-methylphenylamine with 4,6-dimethyl-2-chloropyrimidine in the presence of potassium carbonate in dimethylformamide (DMF) under elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. Specifically, it may inhibit certain kinases or interact with DNA, influencing cellular processes such as replication and transcription.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyrimidine have been shown to inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor progression. The compound's structural features may enhance its efficacy as an anticancer agent .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research indicates that related pyrimidine derivatives possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest promising results for further development in antimicrobial therapies .
Comparative Analysis
To better understand the biological potential of this compound, a comparison with similar compounds can provide insights into its unique properties.
| Compound Name | Structure Type | Notable Activity | MIC Values (µg/mL) |
|---|---|---|---|
| 2-Aminopyrimidine | Pyrimidine derivative | Antibacterial | 12.5 |
| 4,6-Dimethyl-2-aminopyrimidine | Pyrimidine derivative | Anticancer | 10 |
| 5-Fluoro-2-(4-methylphenyl)thiazole | Thiazole derivative | Antifungal | 8 |
| This compound | Pyrimidine derivative | Anticancer & Antimicrobial | TBD |
Case Studies
- Anticancer Study : A study demonstrated that related pyrimidine derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the modulation of cell cycle regulators.
- Antibacterial Evaluation : In vitro testing revealed that derivatives showed significant activity against Gram-positive bacteria with MIC values comparable to established antibiotics like ciprofloxacin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
